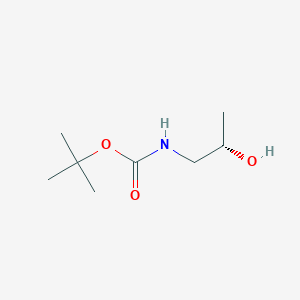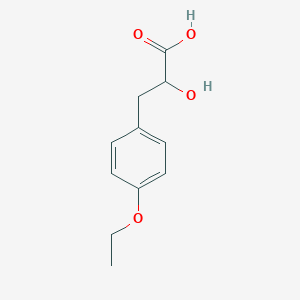
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid, also known as Etodolac, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. Etodolac is a racemic mixture of two enantiomers, S-(+)-etodolac and R-(-)-etodolac. The chemical structure of Etodolac is shown below.
Mecanismo De Acción
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid works by inhibiting the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. By selectively targeting COX-2, 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is able to provide pain relief without causing the gastrointestinal side effects that are commonly associated with other NSAIDs.
Efectos Bioquímicos Y Fisiológicos
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the inflammatory response. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in cellular damage and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has several advantages as a research tool. It is highly selective for COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. It is also relatively non-toxic, which makes it a useful tool for studying the effects of COX-2 inhibition in vivo. However, like all NSAIDs, 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has limitations as a research tool. It is not selective for COX-2 in all tissues, which can lead to off-target effects. It also has a relatively short half-life, which can make it difficult to maintain therapeutic levels in vivo.
Direcciones Futuras
There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid. One area of interest is the development of more selective COX-2 inhibitors that have fewer off-target effects. Another area of interest is the development of combination therapies that target multiple pathways involved in inflammation and pain. Finally, there is interest in understanding the role of COX-2 in cancer and the potential for COX-2 inhibitors like 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid to be used as cancer therapeutics.
Conclusion:
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is a nonsteroidal anti-inflammatory drug that is commonly used for the treatment of pain and inflammation. It works by selectively inhibiting the activity of COX-2, which reduces the production of prostaglandins that cause inflammation and pain. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has several advantages as a research tool, including its selectivity for COX-2 and its relatively non-toxic nature. However, it also has limitations, including its lack of selectivity in all tissues and its relatively short half-life. There are several areas of future research that could be pursued with 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid, including the development of more selective COX-2 inhibitors and the use of COX-2 inhibitors as cancer therapeutics.
Métodos De Síntesis
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid can be synthesized by the reaction of 4-ethoxybenzoyl chloride with 2-hydroxypropionic acid in the presence of a base such as triethylamine. The reaction results in the formation of 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid as a white crystalline solid with a melting point of 145-146°C.
Aplicaciones Científicas De Investigación
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. 3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid is selective for COX-2, which is primarily expressed in inflammatory cells, while sparing COX-1, which is involved in the production of prostaglandins that protect the stomach lining.
Propiedades
Número CAS |
175897-65-1 |
|---|---|
Nombre del producto |
3-(4-Ethoxyphenyl)-2-hydroxypropanoic acid |
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
3-(4-ethoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14O4/c1-2-15-9-5-3-8(4-6-9)7-10(12)11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14) |
Clave InChI |
DJIPWAVUSXDBDG-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(C(=O)O)O |
SMILES canónico |
CCOC1=CC=C(C=C1)CC(C(=O)O)O |
Sinónimos |
Benzenepropanoic acid, 4-ethoxy-alpha-hydroxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)

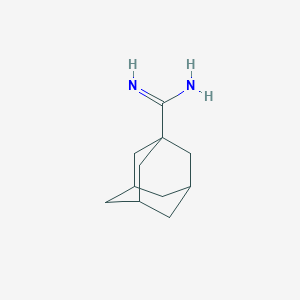

![Hepta[5][5]circulene](/img/structure/B71050.png)

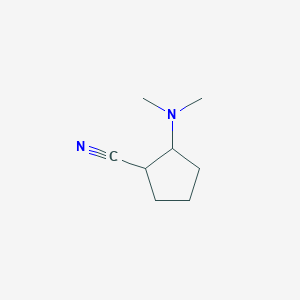
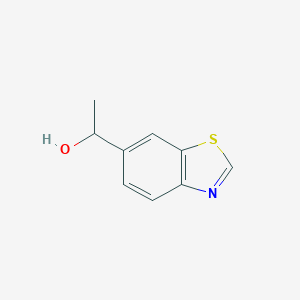
![1H-Imidazo[4,5-C]pyridine-4,6-diamine](/img/structure/B71065.png)
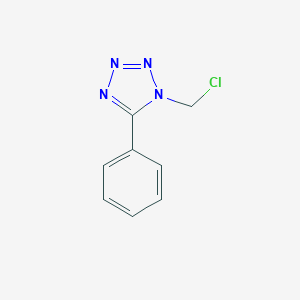
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
![7-Methyl-6,7-dihydrothieno[2,3-c]pyridine](/img/structure/B71073.png)
